molecular formula C19H21N7O3S B2922436 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide CAS No. 2034232-15-8

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide

Cat. No.: B2922436
CAS No.: 2034232-15-8
M. Wt: 427.48
InChI Key: ZZGZYOHUPVMHKV-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide (CAS 2034232-15-8) is a synthetic small molecule with a molecular formula of C19H21N7O3S and a molecular weight of 427.5 g/mol . This complex heterocyclic compound features a 3,5-dimethyl-1H-pyrazol-1-yl group linked to a pyrimidine core, which is connected to an azetidine-3-carboxamide scaffold terminating in a 4-sulfamoylphenyl group . The structural architecture of this reagent, particularly its pyrazole and pyrimidine motifs, is characteristic of scaffolds investigated for potential bioactivity in medicinal chemistry . Pyrazole-based compounds are privileged structures in drug discovery due to their extensive therapeutic profile and are known to be explored as selective kinase inhibitors and for anti-inflammatory applications . The presence of the sulfonamide group further suggests potential for targeting specific enzymatic pathways. Researchers value this compound for its use as a key intermediate or building block in the synthesis of more complex molecules and for probing biological mechanisms in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-12-7-13(2)26(24-12)18-8-17(21-11-22-18)25-9-14(10-25)19(27)23-15-3-5-16(6-4-15)30(20,28)29/h3-8,11,14H,9-10H2,1-2H3,(H,23,27)(H2,20,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGZYOHUPVMHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H18N6O3SC_{16}H_{18}N_{6}O_{3}S and has a molecular weight of 378.42 g/mol. The structure features a pyrazole moiety, a pyrimidine ring, and an azetidine core, which are known to influence its biological activity.

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies, focusing primarily on its anti-tumor, anti-inflammatory, and antimicrobial properties.

1. Anti-Tumor Activity

Recent studies have highlighted the anti-cancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against several cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth:

  • Inhibition of Kinases : Pyrazole derivatives are known to inhibit kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .
  • Cytotoxicity Studies : A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anti-cancer activity .

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models .
  • In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce inflammation markers when administered .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are noteworthy:

  • Broad Spectrum Activity : Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : The disruption of bacterial cell membrane integrity has been proposed as a mechanism for their antimicrobial action .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Pyrazole ringEnhances anti-tumor activity
Sulfamoyl groupIncreases solubility and bioavailability
Azetidine coreContributes to receptor binding

The presence of specific functional groups significantly impacts the biological efficacy and pharmacokinetics of these compounds.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Case Study 1 : A derivative with a similar structure was tested against Mycobacterium tuberculosis, showing IC50 values between 1.35 to 2.18 μM, demonstrating its potential as an anti-tubercular agent .
  • Case Study 2 : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), a pyrazole derivative exhibited significant cytotoxicity when used in combination with doxorubicin, suggesting synergistic effects .

Comparison with Similar Compounds

Research Implications

The target compound’s 4-sulfamoylphenyl group distinguishes it from analogues with chlorophenyl () or methoxy-methylphenyl () groups, offering superior solubility for in vivo applications. The azetidine-carboxamide linkage may improve target binding compared to pyridinesulfonamide derivatives (). Future studies should explore its pharmacokinetic profile and kinase inhibition efficacy relative to these analogues.

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